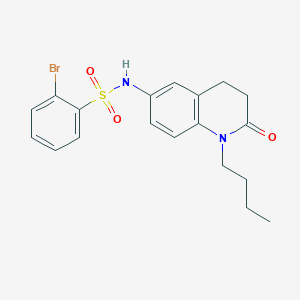![molecular formula C16H24N4O3S B2399845 2-isopentyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251602-78-4](/img/structure/B2399845.png)
2-isopentyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-isopentyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a chemical compound . It has gained significant interest in scientific research due to its unique properties and potential applications.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives were synthesized and identified by (1)H NMR, single crystal X-ray diffraction, elemental analysis or HRMS .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, integration, scaling of the reflections, correction for Lorenz and polarization effects, and absorption corrections can be performed using programs like CrysAlis Red .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, new potent glycogen synthase kinase-3 (GSK-3) inhibitors, 8-amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives, were designed by modeling, synthesized and evaluated in vitro .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its molecular formula is C16H24N4O3S and its molecular weight is 352.45 g/mol.Aplicaciones Científicas De Investigación
Triazole Derivatives in Scientific Research
Triazole derivatives, including 1,2,4-triazoles, are known for their wide range of biological activities and are of great interest in the development of new drugs. These compounds have been studied for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as their activity against several neglected diseases. The research on triazoles also emphasizes the need for new, more efficient preparation methods that consider green chemistry, energy saving, and sustainability. Additionally, the challenge of finding new prototypes for emerging diseases and drug-resistant bacteria is highlighted, underscoring the importance of triazole derivatives in addressing global health issues (Ferreira et al., 2013).
Piperidine Derivatives in Scientific Research
Piperidine derivatives have been identified for their therapeutic potential across a range of applications, including as CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. The flexibility of the piperidine scaffold allows for the development of molecules with significant pharmacological activity. The modifications to the substitution pattern on the piperidine nucleus can significantly influence the medicinal potential of the resultant molecules, indicating the broad potential of this entity in drug discovery (Rathi et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s known that kinase inhibitors like the aforementioned [1,2,4]triazolo[4,3-a]pyrazine derivatives work by binding to the kinase, thereby preventing it from phosphorylating other proteins and disrupting the signaling pathways .
Biochemical Pathways
This kinase is involved in several signaling pathways related to cell growth and survival, so its inhibition could disrupt these pathways and lead to anti-tumor effects .
Pharmacokinetics
It’s known that the compound is a white crystal, insoluble in water, and slightly soluble in acetic acid and benzene . These properties could affect its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Based on the potential inhibition of c-met kinase, it can be inferred that the compound may exhibit anti-tumor activity .
Action Environment
It’s known that the compound should be stored in a sealed, dry, cool, and ventilated environment , suggesting that factors such as humidity, temperature, and light could potentially affect its stability and efficacy.
Safety and Hazards
Direcciones Futuras
The future directions for this compound are promising. For instance, this new series of compounds may serve as a starting point for future antimalarial drug discovery programs . Additionally, the [1,2,4]Triazolo[4,3‐a]pyridine scaffold, which is part of this compound, is so far underexploited among the heme binding moieties .
Propiedades
IUPAC Name |
2-(3-methylbutyl)-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-13(2)8-12-20-16(21)19-11-6-7-14(15(19)17-20)24(22,23)18-9-4-3-5-10-18/h6-7,11,13H,3-5,8-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIGVKNNCQBOBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)N2C=CC=C(C2=N1)S(=O)(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

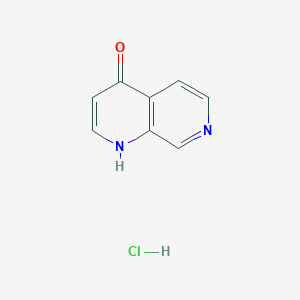
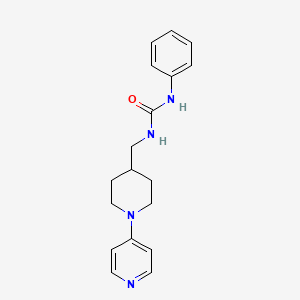
![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2399768.png)
![N-methyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2399771.png)
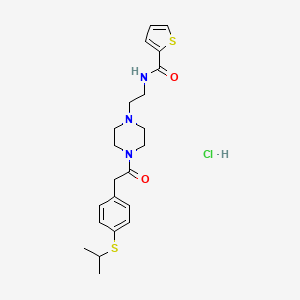
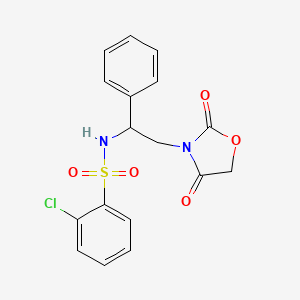
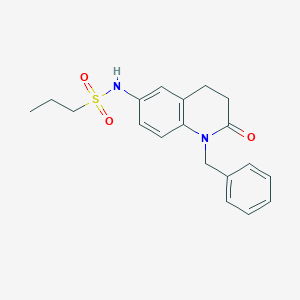
![3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2399775.png)

![2-(3-Bromophenyl)-2-[(2-methoxyethyl)amino]acetonitrile hydrochloride](/img/structure/B2399780.png)
![Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2399781.png)
